Cas no 1807250-88-9 (2-Cyano-6-fluoro-4-methylbenzoic acid)

2-Cyano-6-fluoro-4-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Cyano-6-fluoro-4-methylbenzoic acid
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- MDL: MFCD28769447
- インチ: 1S/C9H6FNO2/c1-5-2-6(4-11)8(9(12)13)7(10)3-5/h2-3H,1H3,(H,12,13)
- InChIKey: FQYDCAQNPNJBSD-UHFFFAOYSA-N
- SMILES: FC1=CC(C)=CC(C#N)=C1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 258
- XLogP3: 1.6
- トポロジー分子極性表面積: 61.1
2-Cyano-6-fluoro-4-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342100-2.5g |
2-cyano-6-fluoro-4-methylbenzoic acid |
1807250-88-9 | 2.5g |
$2827.0 | 2023-09-03 | ||
Alichem | A010010989-250mg |
2-Cyano-6-fluoro-4-methylbenzoic acid |
1807250-88-9 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010010989-1g |
2-Cyano-6-fluoro-4-methylbenzoic acid |
1807250-88-9 | 97% | 1g |
1,490.00 USD | 2021-07-06 | |
Enamine | EN300-342100-1g |
2-cyano-6-fluoro-4-methylbenzoic acid |
1807250-88-9 | 1g |
$1364.0 | 2023-09-03 | ||
Enamine | EN300-342100-5g |
2-cyano-6-fluoro-4-methylbenzoic acid |
1807250-88-9 | 5g |
$3581.0 | 2023-09-03 | ||
Alichem | A010010989-500mg |
2-Cyano-6-fluoro-4-methylbenzoic acid |
1807250-88-9 | 97% | 500mg |
782.40 USD | 2021-07-06 | |
Enamine | EN300-342100-1.0g |
2-cyano-6-fluoro-4-methylbenzoic acid |
1807250-88-9 | 1.0g |
$1364.0 | 2023-02-23 | ||
Enamine | EN300-342100-10.0g |
2-cyano-6-fluoro-4-methylbenzoic acid |
1807250-88-9 | 10.0g |
$4501.0 | 2023-02-23 | ||
Enamine | EN300-342100-5.0g |
2-cyano-6-fluoro-4-methylbenzoic acid |
1807250-88-9 | 5.0g |
$3581.0 | 2023-02-23 | ||
Enamine | EN300-342100-10g |
2-cyano-6-fluoro-4-methylbenzoic acid |
1807250-88-9 | 10g |
$4501.0 | 2023-09-03 |
2-Cyano-6-fluoro-4-methylbenzoic acid 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
2-Cyano-6-fluoro-4-methylbenzoic acidに関する追加情報
2-Cyano-6-Fluoro-4-Methylbenzoic Acid: A Comprehensive Overview
The compound with CAS No. 1807250-88-9, commonly referred to as 2-Cyano-6-Fluoro-4-Methylbenzoic Acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The name itself highlights key features of the molecule: the presence of a cyano group at position 2, a fluoro substituent at position 6, and a methyl group at position 4 on the benzoic acid backbone. These substituents contribute to its chemical reactivity, stability, and biological activity.
Recent studies have focused on the synthesis and characterization of 2-Cyano-6-Fluoro-4-Methylbenzoic Acid. Researchers have explored various synthetic pathways to optimize its production, ensuring high purity and yield. The molecule's synthesis typically involves multi-step reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation processes. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to enhance reaction efficiency and selectivity.
The structural uniqueness of 2-Cyano-6-Fluoro-4-Methylbenzoic Acid makes it a valuable building block in medicinal chemistry. Its cyano group introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring. Similarly, the fluoro substituent enhances lipophilicity and bioavailability, while the methyl group contributes to steric effects and metabolic stability. These characteristics make the compound a promising candidate for designing bioactive molecules targeting various therapeutic areas.
One of the most notable applications of 2-Cyano-6-Fluoro-4-Methylbenzoic Acid is in the development of antimicrobial agents. Recent research has demonstrated its potential as an inhibitor of bacterial enzymes such as beta-lactamases, which are responsible for antibiotic resistance. By targeting these enzymes, the compound could pave the way for novel strategies to combat multidrug-resistant infections.
In addition to its antimicrobial properties, 2-Cyano-6-Fluoro-4-Methylbenzoic Acid has shown promise in anticancer drug development. Preclinical studies have indicated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in cancer cells through modulation of key signaling pathways such as Bcl-2 and caspase activation.
The pharmacokinetic profile of 2-Cyano-6-Fluoro-4-Methylbenzoic Acid has also been extensively studied. Research indicates that it possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it suitable for oral administration. Its bioavailability is enhanced by the presence of fluorine atoms, which improve membrane permeability without compromising metabolic stability.
Moreover, 2-Cyano-6-fluoro-4-methylbenzoic acid has been investigated for its role in neuroprotective therapies. Studies suggest that this compound may exert neuroprotective effects by inhibiting neuroinflammation and oxidative stress pathways associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The synthesis of 2-cyano-6-fluoro-4-methylbenzoic acid involves a series of carefully optimized steps to ensure high purity and yield. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic methods to enhance reaction efficiency and selectivity.
In conclusion, 2-cyano-6-fluoro-4-methylbenzoic acid (CAS No. 1807250-88-9) is a versatile compound with significant potential in drug discovery and development across multiple therapeutic areas. Its unique structural features, favorable pharmacokinetic properties, and diverse biological activities make it an important molecule for further research and application in modern medicine.
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